6-Fluoro-8-(trifluoromethyl)chroman-4-one
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Overview
Description
6-Fluoro-8-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. Chroman-4-one derivatives are known for their diverse biological activities and are significant in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst. This one-pot reaction forms the desired chroman-4-one derivative . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions for optimal yield.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which can exhibit different biological activities.
Scientific Research Applications
6-Fluoro-8-(trifluoromethyl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to inhibition of viral replication or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one: Exhibits significant antiviral activity against influenza viruses.
6-Chloro-8-(trifluoromethyl)chroman-4-one: Another fluorinated derivative with potential biological activities.
Uniqueness: 6-Fluoro-8-(trifluoromethyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H6F4O2 |
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Molecular Weight |
234.15 g/mol |
IUPAC Name |
6-fluoro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2 |
InChI Key |
ZSBXNIVRVOPGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
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